[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a cyclopropyl ring, and a carbamic acid ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: The methyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclopropylation: The cyclopropyl group is attached to the phenyl ring through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenyl group and cyclopropyl ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamic acid ester moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Chloro-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(4-Fluoro-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(4-Iodo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s efficacy in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-[(4-bromo-3-methylphenoxy)methyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-11-9-12(5-6-13(11)17)20-10-16(7-8-16)18-14(19)21-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCMNGPIPNMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2(CC2)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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